molecular formula C6H11BrO3 B14676973 Acetic acid;4-bromobut-2-en-1-ol CAS No. 33746-94-0

Acetic acid;4-bromobut-2-en-1-ol

Cat. No.: B14676973
CAS No.: 33746-94-0
M. Wt: 211.05 g/mol
InChI Key: BFPKHMRFBGDUNM-UHFFFAOYSA-N
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Description

Acetic acid;4-bromobut-2-en-1-ol is an organic compound that combines the properties of acetic acid and 4-bromobut-2-en-1-ol. Acetic acid is a simple carboxylic acid with the chemical formula C₂H₄O₂, known for its use in vinegar and various industrial applications. 4-bromobut-2-en-1-ol is an organic compound with the chemical formula C₄H₇BrO, characterized by the presence of a bromine atom and an alcohol group attached to a butene chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-bromobut-2-en-1-ol can be achieved through esterification, where acetic acid reacts with 4-bromobut-2-en-1-ol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-bromobut-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetic acid;4-bromobut-2-en-1-ol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the manufacture of specialty chemicals and materials

Mechanism of Action

The mechanism of action of acetic acid;4-bromobut-2-en-1-ol involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic substitution reactions, while the alcohol group can engage in hydrogen bonding and nucleophilic reactions. These interactions influence various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;4-bromobut-2-en-1-ol is unique due to the combination of acetic acid and 4-bromobut-2-en-1-ol, which imparts distinct chemical properties and reactivity. This combination allows for diverse applications and interactions that are not possible with the individual components .

Properties

CAS No.

33746-94-0

Molecular Formula

C6H11BrO3

Molecular Weight

211.05 g/mol

IUPAC Name

acetic acid;4-bromobut-2-en-1-ol

InChI

InChI=1S/C4H7BrO.C2H4O2/c5-3-1-2-4-6;1-2(3)4/h1-2,6H,3-4H2;1H3,(H,3,4)

InChI Key

BFPKHMRFBGDUNM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C(C=CCBr)O

Origin of Product

United States

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